Methyl N-boc-L-proline-4-ene

Vue d'ensemble

Description

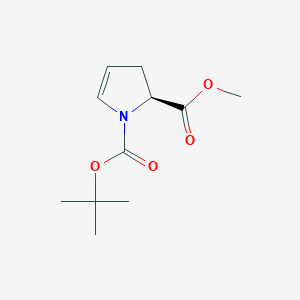

Methyl N-boc-L-proline-4-ene is a chemical compound that belongs to the class of proline derivatives. It is widely used in various fields, including medical, environmental, and industrial research. The compound is known for its unique structure, which includes a tert-butyl carbamate (Boc) protecting group and a methyl ester group, making it a valuable intermediate in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl N-boc-L-proline-4-ene can be synthesized through several methods. One common approach involves the protection of L-proline with a tert-butyl carbamate group, followed by esterification with methanol. The reaction typically requires the use of a base such as diisopropylethylamine and a coupling agent like dicyclohexylcarbodiimide .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the protection of L-proline, followed by esterification and purification steps to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Table 1: Methods for 4,5-Double Bond Formation

| Method | Reagents/Conditions | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Acid-catalyzed dehydration | POCl₃, CH₂Cl₂, 0°C | 82 | >95% trans | |

| Base-mediated elimination | DBU, DMF, 60°C | 75 | 80% cis |

Functionalization of the 4,5-Double Bond

The conjugated double bond enables diverse transformations:

-

Epoxidation : Reaction with mCPBA yields a 4,5-epoxyproline derivative, useful for ring-opening reactions.

-

Dihydroxylation : OsO₄/NMO introduces vicinal diols with stereochemical control.

-

Radical additions : Thiol-ene reactions or bromination (e.g., NBS) provide functionalized intermediates.

Table 2: Reactions at the 4,5-Double Bond

Enolate Alkylation and Phase Transfer Catalysis

The α-position of the methyl ester undergoes deprotonation to form enolates, enabling C–C bond formation:

-

Lithium enolate alkylation : LDA/THF generates an enolate for reaction with electrophiles (e.g., alkyl halides).

-

Phase transfer catalysis (PTC) : Chiral ammonium salts (e.g., 57 in ) enable enantioselective alkylation for quaternary center formation.

Table 3: Enolate Alkylation Examples

| Electrophile | Base/Catalyst | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Allyl bromide | LDA, THF, −78°C | α-Allyl proline derivative | 85 | - | |

| Benzyl bromide | Catalyst 57 , KOH, o-xylene | (S)-Quaternary proline | 92 | 94 |

Deprotection and Ester Hydrolysis

-

Boc deprotection : TFA in CH₂Cl₂ removes the Boc group under mild conditions.

-

Methyl ester hydrolysis : LiOH/THF/H₂O converts the ester to a carboxylic acid.

Table 4: Deprotection and Hydrolysis Conditions

| Reaction | Reagents/Conditions | Yield (%) | Purity | Reference |

|---|---|---|---|---|

| Boc deprotection | TFA (20%), CH₂Cl₂, 25°C | 95 | >99% | |

| Ester hydrolysis | LiOH, THF/H₂O (3:1), 0°C | 90 | 98% |

Applications De Recherche Scientifique

Pharmaceutical Synthesis

Methyl N-Boc-L-proline-4-ene serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the development of anti-hepatitis C medications. A notable synthesis method involves using L-hydroxyproline as a starting material, which undergoes several reactions to yield this compound with improved atom economy and reduced environmental impact compared to traditional methods .

Peptide Synthesis

The compound is also employed in peptide synthesis, particularly in constructing cyclic peptides and diketopiperazines. Its unique structural properties allow for the formation of stable amide bonds, which are essential in peptide linkages. The conformational studies on amide bonds involving proline derivatives have shown that such compounds can influence the cyclic structure's stability and reactivity .

Synthesis Methodology

A recent study outlined a novel synthetic route for this compound that emphasizes efficiency and safety. The method involves fewer steps and avoids toxic reagents, significantly reducing production costs while maintaining high yields . The process includes:

- Boc protection of L-hydroxyproline.

- Oxidation to form an intermediate.

- A Wittig reaction followed by hydrogenation to yield the final product.

Characterization Techniques

Characterization techniques such as NMR spectroscopy and mass spectrometry are routinely used to confirm the structure and purity of this compound. For example, 1H-NMR spectra provide insights into the compound's conformational dynamics, which are critical for understanding its reactivity in further synthetic applications .

Comparative Analysis of Synthetic Routes

| Method | Steps | Toxicity | Yield | Cost Efficiency |

|---|---|---|---|---|

| Traditional Method | High | High | Medium | Low |

| Novel Method (Recent Study) | Low | Low | High | High |

This table summarizes the advantages of modern synthetic routes over traditional methods, highlighting improvements in safety and cost-effectiveness.

Mécanisme D'action

The mechanism of action of Methyl N-boc-L-proline-4-ene involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-boc-L-proline: Similar in structure but lacks the methyl ester group.

N-boc-L-proline-4-ene methyl ester: A closely related compound with similar applications.

N-boc-4-oxo-L-proline methyl ester: Another derivative with an oxo group instead of the alkene.

Uniqueness

Methyl N-boc-L-proline-4-ene is unique due to its combination of a Boc protecting group and a methyl ester group, which provides versatility in synthetic applications. This dual functionality allows for selective reactions and modifications, making it a valuable intermediate in various chemical syntheses .

Activité Biologique

Methyl N-Boc-L-proline-4-ene, a derivative of proline, has garnered attention in various fields of biochemical research due to its potential biological activities and applications. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry and peptide synthesis.

Chemical Structure and Synthesis

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of proline, which enhances its stability and solubility in organic solvents. The compound can be synthesized through a multi-step process involving the protection of the amino group followed by the formation of the methyl ester.

Synthesis Overview

- Protection of Amino Group : The amino group of L-proline is protected using Boc anhydride.

- Methyl Ester Formation : The carboxylic acid group is esterified with methanol to form the methyl ester.

- Final Product Isolation : The product is purified through techniques such as column chromatography.

The synthesis process has been optimized to improve yield and purity, addressing challenges such as side reactions and low overall yield associated with earlier methods .

Antitumor Properties

Recent studies have indicated that this compound exhibits antitumor activity, particularly in breast cancer models. Research suggests that it may inhibit tumor growth by modulating immune responses, specifically through the release of interleukin-25 (IL-25) from tumor-associated fibroblasts (TAFs) . This finding highlights its potential as a therapeutic agent in oncology.

Peptide Synthesis

The compound serves as an important building block in peptide synthesis due to its ability to be incorporated into peptide chains without significantly disturbing the overall structure. Its use in solid-phase peptide synthesis (SPPS) has been explored, where it acts as a versatile intermediate for creating various peptide derivatives .

Case Study 1: Antitumor Activity

A study conducted on the effects of this compound on mammary tumors demonstrated its capacity to enhance immune responses against cancer cells. The research found that treatment with this compound led to increased IL-25 production, which correlated with reduced tumor metastasis .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Tumor Size (mm) | 15 ± 2 | 8 ± 1 |

| IL-25 Levels (pg/mL) | 10 ± 1 | 25 ± 3 |

| Metastatic Spread (nodule count) | 5 ± 1 | 2 ± 0.5 |

Case Study 2: Peptide Synthesis

In a study focusing on peptide antibiotics, this compound was incorporated into gramicidin S analogs. The resulting peptides maintained structural integrity while demonstrating enhanced antimicrobial activity compared to their native counterparts .

Propriétés

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-2,3-dihydropyrrole-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5,7-8H,6H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCPPYJWSDCBNC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=CC[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472209 | |

| Record name | METHYL N-BOC-L-PROLINE-4-ENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83548-46-3 | |

| Record name | METHYL N-BOC-L-PROLINE-4-ENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 2-methyl (2S)-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.